2-ethoxy-N-piperidin-4-ylpyridin-3-amine
CAS No.: 1182438-03-4
Cat. No.: VC2705298
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182438-03-4 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 2-ethoxy-N-piperidin-4-ylpyridin-3-amine |
| Standard InChI | InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3 |
| Standard InChI Key | UMUFUXZQATUBAV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)NC2CCNCC2 |
| Canonical SMILES | CCOC1=C(C=CC=N1)NC2CCNCC2 |
Introduction
Chemical Identity and Properties
2-Ethoxy-N-piperidin-4-ylpyridin-3-amine is a well-defined chemical entity with specific molecular properties that determine its behavior in various chemical environments. The compound is characterized by the following properties:
Basic Chemical Identity
The compound's chemical identity is established through various standardized identifiers used in scientific literature and chemical databases. These identifiers allow for precise identification and tracking of the compound across different research platforms.
| Parameter | Value |
|---|---|
| CAS Number | 1182438-03-4 |
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 2-ethoxy-N-piperidin-4-ylpyridin-3-amine |
| MDL Number | MFCD12822211 |
| PubChem Compound ID | 61016153 |
The compound was accurately registered in chemical databases with its unique CAS number (1182438-03-4), which serves as its primary identifier in regulatory and scientific contexts .
Structural Characteristics
The molecular structure of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine features multiple functional groups that contribute to its chemical behavior and potential applications:
-
A pyridine ring with substituents at positions 2 and 3
-
An ethoxy group at position 2 of the pyridine ring
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A secondary amine linkage at position 3 of the pyridine ring
-
A piperidine ring connected to the pyridine through the amine linkage
The structural formula can be represented using several chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | CCOC1=C(C=CC=N1)NC2CCNCC2 |
| Standard InChI | InChI=1S/C12H19N3O/c1-2-16-12-11(4-3-7-14-12)15-10-5-8-13-9-6-10/h3-4,7,10,13,15H,2,5-6,8-9H2,1H3 |
| InChIKey | UMUFUXZQATUBAV-UHFFFAOYSA-N |
These structural characteristics provide important insights into the compound's potential reactivity patterns and interactions with biological systems.
Physical Properties and Specifications
The physical properties of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine determine its behavior in laboratory settings and influence its handling requirements.
| Specification | Value |
|---|---|
| Minimum Purity | 95% |
| Typical Commercial Grade | Research/Laboratory Grade |
| Recommended Storage | Protected from moisture and light |
The compound is generally available at a minimum purity of 95%, making it suitable for most research applications that require high-purity reagents .
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory system |
These classifications indicate that the compound may cause skin and eye irritation and may irritate the respiratory system upon exposure .
Emergency Response Procedures
In case of accidental exposure to 2-ethoxy-N-piperidin-4-ylpyridin-3-amine, the following emergency response procedures should be implemented:
| Exposure Route | Recommended Action |
|---|---|
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
These emergency response procedures are designed to minimize harm in case of accidental exposure and should be included in laboratory safety protocols .
| Supplier | Product Status | Catalog Reference |
|---|---|---|
| CymitQuimica | Discontinued | 3D-HXB43803 |
| Vulcanchem | Available | VC2705298 |
| AK Scientific | Available | 1020DQ |
| Combi-Blocks | Available | QZ-9555 |
| Ambeed | Available | A782441 |
This pattern of availability suggests that while the compound maintains relevance in chemical research, it may have specialized rather than widespread applications .
Structural Comparisons with Therapeutic Compounds
To understand the potential significance of 2-ethoxy-N-piperidin-4-ylpyridin-3-amine in pharmaceutical research, it is informative to examine more complex therapeutic compounds that incorporate similar structural elements.
Relationship to Kinase Inhibitors
More complex compounds featuring piperidine rings connected to heterocyclic structures have demonstrated significant therapeutic value. For example, compounds like crizotinib (3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) incorporate a similar piperidine-connected pyridine structure as part of a larger molecule with kinase inhibitory activity .
The structural similarity suggests that 2-ethoxy-N-piperidin-4-ylpyridin-3-amine might serve as a building block or model compound in the development of more complex therapeutic agents targeting similar biological pathways .
Related Benzoxazole Derivatives
Similar compounds featuring the piperidin-4-yl connection to heterocyclic systems, such as N-(1-(3-ethoxy-4-methylbenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine, represent another class of molecules with potential therapeutic interest .
These structural relationships highlight the importance of understanding the fundamental properties of compounds like 2-ethoxy-N-piperidin-4-ylpyridin-3-amine in the broader context of medicinal chemistry research .
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